molecular formula C16H12BrFO2 B12512525 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]but-3-en-2-one

Cat. No.: B12512525
M. Wt: 335.17 g/mol
InChI Key: NULGMYYXDTUAJE-UHFFFAOYSA-N
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Description

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one is an organic compound with the molecular formula C16H12BrFO2 and a molecular weight of 335.17 g/mol . This compound is characterized by the presence of a bromine and fluorine atom on the phenoxy group, which imparts unique chemical properties. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one typically involves the reaction of 4-bromo-2-fluorophenol with a suitable phenyl butenone derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki coupling reaction, which involves the use of palladium catalysts and base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation reactions can produce different oxidized forms of the compound.

Scientific Research Applications

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H12BrFO2

Molecular Weight

335.17 g/mol

IUPAC Name

4-[2-(4-bromo-2-fluorophenoxy)phenyl]but-3-en-2-one

InChI

InChI=1S/C16H12BrFO2/c1-11(19)6-7-12-4-2-3-5-15(12)20-16-9-8-13(17)10-14(16)18/h2-10H,1H3

InChI Key

NULGMYYXDTUAJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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